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Compound of Interest

Compound Name: 1,6-Dihydroxynaphthalene

Cat. No.: B165171 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,6-
dihydroxynaphthalene, a naphthalenediol compound of interest in various scientific domains.

The information presented herein is compiled from crystallographic studies and is intended to

serve as a foundational resource for researchers in medicinal chemistry, materials science, and

related fields.

Introduction
1,6-Dihydroxynaphthalene (C₁₀H₈O₂) is an aromatic organic compound characterized by a

naphthalene core substituted with two hydroxyl groups at the 1 and 6 positions. The spatial

arrangement of atoms and molecules in its solid state, known as the crystal structure, is crucial

for understanding its physicochemical properties, including solubility, melting point, and

potential interactions with biological targets. This document details the crystallographic

parameters and the experimental procedures used to determine the crystal structure of 1,6-
dihydroxynaphthalene.

Experimental Protocols
The determination of the crystal structure of 1,6-dihydroxynaphthalene involved the following

key experimental stages: synthesis and crystallization, followed by X-ray diffraction analysis.

Synthesis and Crystallization
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The synthesis of 1,6-dihydroxynaphthalene can be achieved through various chemical

routes. A common method involves the caustic fusion of naphthalene-1,6-disulfonic acid at high

temperatures.[1] For the purpose of single-crystal X-ray diffraction, high-purity material is

required.

The experimental protocol for obtaining single crystals suitable for X-ray analysis is as follows:

Purification: Commercially available 1,6-dihydroxynaphthalene is purified by

recrystallization. A common solvent system for this purpose is a mixture of benzene and

ethanol. The crude material is dissolved in the solvent mixture, treated with activated

charcoal to remove colored impurities, and then filtered.

Crystallization: Single crystals are grown by slow evaporation of the solvent from the purified

solution at room temperature. The compound (20 mg) is dissolved in 20 ml of a 1:1 (v/v)

mixture of methanol and dichloromethane. The solution is allowed to stand undisturbed, and

over a period of several days, colorless, block-like single crystals are formed.

X-ray Diffraction
The crystallographic data for 1,6-dihydroxynaphthalene was collected using a single-crystal

X-ray diffractometer. The experimental workflow for data collection and structure refinement is

outlined below.
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Experimental workflow for crystal structure determination.
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Crystallographic Data
The crystal structure of 1,6-dihydroxynaphthalene was determined to be in the monoclinic

crystal system with the space group P2₁/c. A summary of the crystal data and structure

refinement parameters is provided in the table below.
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Parameter Value

Empirical formula C₁₀H₈O₂

Formula weight 160.17

Temperature (K) 293(2)

Wavelength (Å) 0.71073

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a (Å) 8.796(3)

b (Å) 5.869(2)

c (Å) 15.179(5)

α (°) 90

β (°) 104.384(5)

γ (°) 90

Volume (Å³) 757.8(4)

Z 4

Calculated density (Mg m⁻³) 1.403

Absorption coefficient (mm⁻¹) 0.098

F(000) 336

Crystal size (mm³) 0.30 x 0.25 x 0.20

θ range for data collection (°) 2.13 to 28.33

Index ranges -11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20

Reflections collected 5635

Independent reflections 1853 [R(int) = 0.021]
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Completeness to θ = 28.33° 99.9%

Absorption correction Semi-empirical from equivalents

Max. and min. transmission 0.9806 and 0.9712

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1853 / 0 / 109

Goodness-of-fit on F² 1.053

Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.114

R indices (all data) R₁ = 0.052, wR₂ = 0.123

Largest diff. peak and hole (e.Å⁻³) 0.29 and -0.20

Molecular and Crystal Structure
The asymmetric unit of 1,6-dihydroxynaphthalene contains one molecule. The naphthalene

ring system is essentially planar. In the crystal, molecules are linked by intermolecular O—

H···O hydrogen bonds, forming chains running along the[2] direction. These chains are further

organized into a three-dimensional network.

Selected Bond Lengths and Angles
The following tables summarize key intramolecular bond lengths and angles, providing insight

into the molecular geometry.

Table 2: Selected Bond Lengths (Å)
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Bond Length (Å)

O1—C1 1.368(2)

O2—C6 1.370(2)

C1—C2 1.369(2)

C1—C9 1.417(2)

C2—C3 1.412(2)

C3—C4 1.362(2)

C4—C10 1.415(2)

C5—C6 1.370(2)

C5—C10 1.411(2)

C6—C7 1.411(2)

C7—C8 1.363(2)

C8—C9 1.411(2)

C9—C10 1.423(2)

Table 3: Selected Bond Angles (°)
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Angle Value (°)

C2—C1—C9 121.2(1)

C2—C1—O1 122.1(1)

C9—C1—O1 116.7(1)

C1—C2—C3 120.5(1)

C4—C3—C2 120.4(1)

C3—C4—C10 121.2(1)

C10—C5—C6 121.3(1)

C5—C6—C7 120.4(1)

C5—C6—O2 116.9(1)

C7—C6—O2 122.7(1)

C8—C7—C6 120.3(1)

C7—C8—C9 120.9(1)

C8—C9—C1 121.3(1)

C8—C9—C10 119.2(1)

C1—C9—C10 119.5(1)

C5—C10—C4 121.3(1)

C5—C10—C9 119.4(1)

C4—C10—C9 119.3(1)

Conclusion
This technical guide has provided a detailed summary of the crystal structure of 1,6-
dihydroxynaphthalene, including the experimental protocols for its determination and a

comprehensive set of crystallographic data. The information presented serves as a valuable

resource for scientists and researchers engaged in work that requires a thorough

understanding of the solid-state properties of this compound. The provided data can be utilized
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for computational modeling, understanding intermolecular interactions, and informing the

design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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